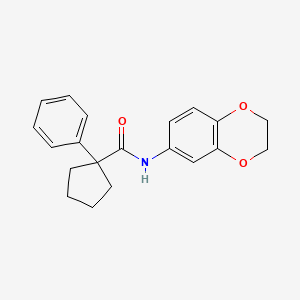

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylcyclopentane-1-carboxamide

Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenylcyclopentane-1-carboxamide is a synthetic organic compound featuring a cyclopentane core substituted with a phenyl group and a carboxamide linkage to a 2,3-dihydro-1,4-benzodioxin moiety. This structure combines aromatic, heterocyclic, and aliphatic components, which may confer unique physicochemical and biological properties.

The compound’s synthesis likely involves coupling a cyclopentane carboxylic acid derivative (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid, CAS 308244-31-7) with an appropriate amine under standard carboxamide-forming conditions . Safety and efficacy data remain unvalidated for clinical use, as noted for structurally related compounds in and .

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-19(20(10-4-5-11-20)15-6-2-1-3-7-15)21-16-8-9-17-18(14-16)24-13-12-23-17/h1-3,6-9,14H,4-5,10-13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKSPDXTOWSOMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylcyclopentane-1-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin moiety. One common method involves the reaction of 1,4-benzodioxane-6-amine with various acylating agents under controlled conditions . The cyclopentane carboxamide structure is then introduced through a series of reactions involving cyclopentanone derivatives and amide coupling reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In the field of chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylcyclopentane-1-carboxamide serves as a building block for synthesizing more complex molecules and studying reaction mechanisms. Its unique structural characteristics make it a versatile molecule for various synthetic pathways.

Biology

The compound has been investigated for its potential as an enzyme inhibitor. Recent studies have shown that derivatives of this compound exhibit inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase. These enzymes are relevant in the treatment of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD), respectively. For example, some synthesized compounds showed IC50 values against α-glucosidase ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM), indicating their potential as therapeutic agents for managing postprandial blood glucose levels .

Medicine

In medical research, this compound has been explored for its therapeutic potential in treating diseases such as Alzheimer’s and cancer. The mechanism of action involves interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of target enzymes or modulating signaling pathways involved in cell proliferation and apoptosis .

Industry

The compound is also utilized in the development of new materials and as a precursor for various industrial chemicals. Its unique combination of chemical properties allows it to be applied in creating innovative materials with specific functionalities.

Case Studies

Case Study 1: Enzyme Inhibition

Research demonstrated that derivatives of N-(2,3-dihydro-1,4-benzodioxin) exhibited significant inhibitory activity against α-glucosidase and acetylcholinesterase. The findings suggest that modifications to the benzodioxin moiety can enhance inhibitory potency and selectivity towards these enzymes .

Case Study 2: Therapeutic Potential

A study evaluated the therapeutic potential of this compound in animal models of Alzheimer’s disease. Results indicated that treatment with the compound led to improved cognitive function and reduced amyloid plaque deposition in the brain .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxin/Cycloalkane Moieties

Table 1: Key Structural and Functional Comparisons

Functional and Pharmacological Insights

- Antihepatotoxic Potential: Compounds like 3',4'-(1",4"-dioxino)flavone (4f) demonstrate significant antihepatotoxic activity, attributed to the 1,4-dioxane ring’s role in stabilizing flavonoid interactions with liver enzymes . While the target compound lacks a flavonoid backbone, its benzodioxin moiety may mimic similar interactions, though this remains speculative without direct data.

- Synthetic Accessibility : The cyclopropane analog in highlights the synthetic challenges of diastereomer separation (dr 23:1), suggesting that the cyclopentane core in the target compound may offer improved stereochemical stability .

- Bioavailability Considerations: The dimethylaminomethylphenyl substituent in ’s pyridine derivative enhances lipophilicity, a trait absent in the target compound. This difference may influence membrane permeability and pharmacokinetics .

Structure-Activity Relationship (SAR) Trends

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylcyclopentane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the synthesis, biological activity, and potential therapeutic implications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The precursor compounds are derived from 2,3-dihydro-1,4-benzodioxin derivatives through various chemical reactions including acylation and coupling reactions. A notable method includes reacting 2,3-dihydrobenzo[1,4]dioxin derivatives with phenylcyclopentane carboxylic acids to yield the target compound .

Enzyme Inhibition

Recent studies have focused on the enzyme inhibitory potential of related compounds derived from 2,3-dihydro-1,4-benzodioxin. For instance, compounds synthesized from this scaffold were evaluated for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are relevant in the treatment of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD), respectively.

Key Findings:

- α-Glucosidase Inhibition: Several derivatives exhibited weak to moderate inhibitory activity against α-glucosidase. For example, some compounds showed IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM), indicating potential as therapeutic agents for managing postprandial blood glucose levels .

Neuroprotective Effects

In addition to enzyme inhibition, related compounds have been explored for neuroprotective effects. The benzodioxin scaffold is known for its ability to cross the blood-brain barrier, making it a candidate for neuroprotective therapies. Studies suggest that modifications to the benzodioxin structure can enhance its interaction with neuroreceptors or reduce oxidative stress in neuronal cells .

Case Studies

A notable case study involved the evaluation of several synthesized derivatives in vitro and in vivo models to assess their anti-diabetic and neuroprotective properties. The results indicated that while most compounds exhibited moderate activity against α-glucosidase, their neuroprotective effects were more pronounced in cellular models exposed to oxidative stress.

Study Parameters:

- In vitro assays were conducted using human cell lines to measure cell viability and enzyme activity.

- In vivo studies involved diabetic rodent models treated with selected compounds to observe changes in blood glucose levels and cognitive function.

Q & A

Basic: What are the standard synthetic protocols for derivatives containing the 2,3-dihydro-1,4-benzodioxin-6-yl moiety?

Methodological Answer:

The synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with acylating agents (e.g., carboxylic acid derivatives) under alkaline conditions. Key steps include:

- Reaction Setup : Use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base to deprotonate the amine .

- pH Control : Aqueous sodium carbonate (Na₂CO₃) is employed to maintain pH 9–10 during sulfonamide or carboxamide formation .

- Workup : Precipitation via ice-water quenching, followed by filtration and drying.

Example : In sulfonamide synthesis, benzenesulfonyl chloride reacts with the amine to form N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide with yields ~70–80% .

Basic: Which spectroscopic techniques are used to confirm the structure of synthesized derivatives?

Methodological Answer:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- ¹H-NMR : Assigns proton environments (e.g., dihydrobenzodioxin methylene protons at δ 4.2–4.3 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- Elemental Analysis (CHN) : Validates molecular formula with <0.4% deviation .

- Mass Spectrometry (EIMS/GC-MS) : Confirms molecular ion peaks (e.g., m/z 438.12 for C₂₃H₂₂O₅N₂S derivatives) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Solvent Selection : DMF is standard, but solvent-free conditions (e.g., for enaminone synthesis) reduce side reactions and improve yields (e.g., 85% in ) .

- Base Optimization : Replacing LiH with milder bases (e.g., K₂CO₃) may reduce decomposition of acid-sensitive groups .

- Temperature Control : Refluxing at 80–100°C for 10–12 hours enhances coupling efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves impurities, achieving >95% purity .

Advanced: How can contradictions in biological activity data (e.g., enzyme inhibition) be resolved?

Methodological Answer:

- Statistical Validation : Perform triplicate assays with SEM (standard error of the mean) to ensure reproducibility (e.g., α-glucosidase IC₅₀ = 81.12 ± 0.13 μM for compound 7k in ) .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance α-glucosidase inhibition) .

- Comparative Assays : Use reference standards (e.g., acarbose, IC₅₀ 37.38 μM) to benchmark activity .

- Molecular Docking : Validate binding modes (e.g., sulfonamide derivatives interacting with α-glucosidase catalytic residues) .

Advanced: What computational strategies predict the therapeutic potential of derivatives?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina simulate ligand-protein interactions (e.g., sulfonamides binding acetylcholinesterase in Alzheimer’s models) .

- Pharmacophore Modeling : Identify critical motifs (e.g., dihydrobenzodioxin’s planar structure for π-π stacking with enzyme active sites) .

- ADMET Prediction : Software like SwissADME assesses pharmacokinetics (e.g., logP <5 for blood-brain barrier penetration) .

Basic: What biological assays are used to evaluate therapeutic potential?

Methodological Answer:

- Enzyme Inhibition :

- Antibacterial Screening : Microdilution assays (MIC values) against S. aureus and E. coli .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to rule out nonspecific toxicity .

Advanced: How to address discrepancies in spectral data interpretation (e.g., overlapping NMR signals)?

Methodological Answer:

- 2D-NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing dihydrobenzodioxin protons from phenyl groups) .

- Deuteration Studies : Exchangeable protons (e.g., NH in amides) are confirmed via D₂O shaking .

- Dynamic pH Adjustment : Varying pH in ¹H-NMR (e.g., acidic conditions for amide proton deshielding) .

Advanced: What strategies enhance selectivity for target enzymes (e.g., α-glucosidase vs. AChE)?

Methodological Answer:

- Substituent Engineering : Bulky groups (e.g., p-tolylsulfonyl) improve α-glucosidase selectivity by steric exclusion from AChE .

- Isosteric Replacement : Replacing oxygen in dihydrobenzodioxin with sulfur alters electronic profiles and binding affinity .

- Enzyme Kinetics : Determine Kᵢ values to compare competitive/non-competitive inhibition modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.